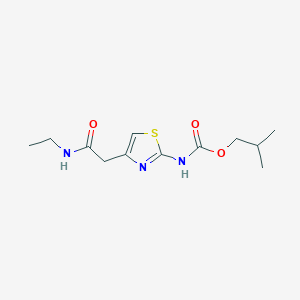

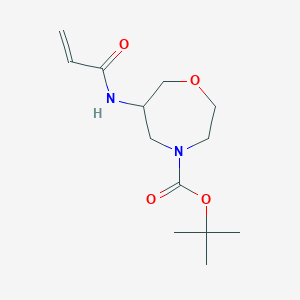

![molecular formula C11H16N2O4S2 B2830564 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide CAS No. 899976-33-1](/img/structure/B2830564.png)

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide, also known as DTG, is a chemical compound that belongs to the class of sulfonamide drugs. It has been widely used in scientific research due to its potential therapeutic effects on various physiological and biochemical processes.

科学的研究の応用

Enzymatic Reduction and Chiral Intermediate Synthesis

The enzymatic reduction capabilities of various microbial cultures on compounds structurally related to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide have been explored. For instance, the microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide by cultures from Rhodococcus, Nocardia, and Hansenula has been studied, resulting in the production of chiral intermediates with significant enantiomeric purity. These intermediates have potential applications in synthesizing beta-receptor antagonists such as d-sotalol. The process yielded high optical purities (>90%) and significant reaction yields (>50%), demonstrating the microbial cultures' efficiency in producing chiral intermediates for pharmaceutical applications (Patel et al., 1993).

Structural Analysis and Supramolecular Assembly

The structural characteristics and supramolecular assembly of nimesulide derivatives, closely related to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide, have been detailed through X-ray powder diffraction. These studies provide insight into the molecular interactions and hydrogen bonding patterns, crucial for understanding the compound's physicochemical properties and its potential applications in drug design and material science (Dey et al., 2015).

Analytical Applications in Lipid Peroxidation Assay

Research has utilized compounds structurally similar to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide for developing colorimetric assays of lipid peroxidation. The compound's interaction with malondialdehyde (MDA) and 4-hydroxyalkenals under specific conditions forms stable chromophores, which can be measured for assessing lipid peroxidation levels in biological samples. This application is crucial for studying oxidative stress and its impact on cellular mechanisms (Gérard-Monnier et al., 1998).

Corrosion Inhibition Studies

Sulfonamide derivatives, including those related to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide, have been evaluated for their corrosion inhibition properties on mild steel in acidic environments. These compounds exhibit excellent adsorption characteristics, forming protective films on metal surfaces and significantly reducing corrosion rates. Such studies are vital for developing new corrosion inhibitors in industrial applications (Olasunkanmi et al., 2016).

特性

IUPAC Name |

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S2/c1-18(14,15)12-10-4-6-11(7-5-10)13-8-2-3-9-19(13,16)17/h4-7,12H,2-3,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSYXKXANPMHAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclohexyl-7-(2,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2830481.png)

![3-ethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one](/img/structure/B2830482.png)

![2-(2-methoxyphenyl)-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2830487.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)furan-3-carboxamide](/img/structure/B2830493.png)

![Sodium (R)-1-[1-(tert-butoxycarbonyl)piperidin-3-yloxy]cyclobutanecarboxylate](/img/structure/B2830495.png)

![N-(4-fluorobenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2830497.png)

![1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2830503.png)